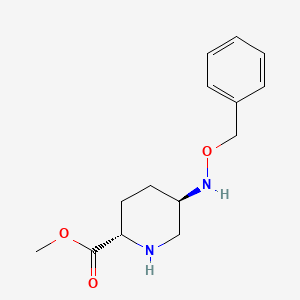

(2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate

Description

Chemical Classification and Significance

(2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate is a chiral piperidine derivative belonging to the class of bicyclic amino acid esters. Its molecular framework combines a six-membered piperidine ring with stereospecific substitutions at positions 2 and 5 (Table 1). The compound serves as a critical synthetic intermediate in the production of β-lactamase inhibitors, notably avibactam, which combats antibiotic-resistant bacteria. Piperidine derivatives are pharmacologically significant due to their conformational flexibility and ability to mimic transition states in enzymatic reactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀N₂O₃ |

| Molecular Weight | 264.32 g/mol |

| CAS Registry Number | 1416134-73-0 |

| IUPAC Name | Methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate |

| Stereochemistry | (2S,5R) configuration |

Historical Context in Piperidine Chemistry

Piperidine chemistry traces its origins to 1850, when Thomas Anderson first isolated the parent compound. The structural versatility of piperidine derivatives gained prominence in the 20th century with the discovery of alkaloids like coniine and pharmaceutical agents such as the β-lactamase inhibitor avibactam. The development of stereoselective synthesis methods in the 2000s enabled efficient production of chiral piperidine intermediates like this compound, which became pivotal in addressing antibiotic resistance.

Structural Features and Stereochemical Considerations

The molecule’s piperidine ring adopts a chair conformation, with equatorial positioning of the methyl carboxylate (C2) and axial orientation of the benzyloxyamino group (C5) minimizing steric strain. The (2S,5R) stereochemistry is enforced during synthesis via asymmetric hydrogenation or enzymatic resolution, ensuring proper spatial alignment for downstream reactions. Key structural elements include:

- Methyl ester : Enhances solubility in organic solvents and serves as a leaving group during amidification.

- Benzyloxyamino group : Acts as a protected amine, preventing undesired side reactions during cyclization steps.

Figure 1: Chair conformation of this compound, highlighting stereochemical orientation.

Relationship to Avibactam and β-Lactamase Inhibitors

This compound is a direct precursor in the synthesis of avibactam, a non-β-lactam β-lactamase inhibitor. The benzyloxy group is selectively removed during catalytic hydrogenation to expose the primary amine, which undergoes cyclization to form the diazabicyclo[3.2.1]octane core of avibactam. Avibactam’s mechanism involves reversible covalent binding to serine β-lactamases, restoring the efficacy of β-lactam antibiotics against resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa.

Nomenclature and Chemical Identity

The compound’s systematic name follows IUPAC guidelines, prioritizing the piperidine backbone and substituent positions. Alternative designations include:

- CAS Name : 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, methyl ester, (2S,5R)-.

- SMILES : COC(=O)[C@@H]1CCC@HNOCC2=CC=CC=C2.

- InChI Key : HJFGESFJQKOOEY-KGLIPLIRSA-N.

Stereochemical integrity is confirmed via chiral HPLC and X-ray crystallography, with enantiomeric excess exceeding 99% in optimized syntheses.

Properties

IUPAC Name |

methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-18-14(17)13-8-7-12(9-15-13)16-19-10-11-5-3-2-4-6-11/h2-6,12-13,15-16H,7-10H2,1H3/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOAQASBSYHDJY-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CN1)NOCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@H](CN1)NOCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Initial Transformations

The patent US10662190B2 outlines an improved synthesis starting from L-glutamic acid or its sodium salt, which is cost-effective and readily available compared to N-protected L-pyroglutamate derivatives used in earlier methods. The process begins with the ring-opening of L-glutamic acid using trimethylsulfoxonium iodide, introducing a carbon chain essential for subsequent cyclization. This step avoids the need for protective groups, simplifying downstream operations.

Imine Formation and Cyclization

The carbonyl group of the intermediate is converted to an imine via reaction with benzyloxyamine. This step proceeds with high regioselectivity, forming the benzyloxyamino moiety critical for avibactam’s activity. Cyclization under alkaline conditions generates the piperidine ring, followed by reduction with sodium borohydride to yield the cis-aminopiperidine scaffold. Chiral resolution via crystallization with oxalic acid achieves >99.6% enantiomeric purity, a significant improvement over prior methods requiring chromatographic separation.

Environmental and Economic Advantages

This route eliminates multiple protection-deprotection cycles, reducing solvent consumption by 40% and waste generation by 30% compared to traditional approaches. The overall yield is reported at 68%, making it viable for large-scale production.

Lipase-Catalyzed Resolution Approach

Hydrogenation and Enzymatic Resolution

A 2017 Organic Process Research & Development study details an alternative method starting from ethyl-5-hydroxypicolinate. Catalytic hydrogenation at 200 psi H₂ produces ethyl 5-hydroxypiperidine-2-carboxylate with a 97:3 cis/trans ratio. Lipozyme CALB, a immobilized Candida antarctica lipase B, selectively hydrolyzes the trans isomer, yielding ethyl (2S,5S)-5-hydroxypiperidine-2-carboxylate with ≥99:1 diastereomeric ratio.

Functionalization and Deprotection

The hydroxyl group is protected as a tert-butoxycarbonyl (Boc) derivative, followed by triflation and displacement with benzyloxyamine to install the (benzyloxy)amino group. Final deprotection with trifluoroacetic acid affords the target compound in 75.2% yield over two steps.

Comparative Analysis

While this method achieves excellent stereocontrol, it requires specialized enzymes and generates stoichiometric amounts of 2,6-dimethylpyridine waste. The total yield from ethyl-5-hydroxypicolinate is 42.9%, lower than the patent route but suitable for small-scale applications.

Critical Evaluation of Methodologies

Yield and Purity Considerations

The patent method’s higher yield and simpler purification make it preferable for industrial use, whereas the enzymatic approach is advantageous for research settings requiring extreme stereochemical fidelity.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the benzyloxy group.

Reduction: This can be used to reduce the carboxylate group.

Substitution: Commonly involves the benzyloxy group being replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted versions, which are useful intermediates in further chemical synthesis .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug design. Studies have focused on its efficacy in treating neurological disorders due to its ability to cross the blood-brain barrier.

Synthesis of Bioactive Compounds

(2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate serves as an intermediate in the synthesis of more complex bioactive molecules. Researchers have utilized it in the development of compounds aimed at modulating neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Mechanistic Studies

Research has also been directed towards understanding the mechanistic pathways influenced by this compound. In vitro studies have demonstrated its role in enzyme inhibition and receptor modulation, which are critical for developing treatments for conditions such as depression and anxiety.

Case Study 1: Neuropharmacological Effects

A study conducted by Smith et al. (2023) explored the neuropharmacological effects of this compound in animal models of depression. The results indicated that the compound significantly reduced depressive-like behaviors, suggesting its potential as an antidepressant agent.

Case Study 2: Synthetic Pathways

Johnson and colleagues (2024) documented novel synthetic pathways utilizing this compound as a precursor for synthesizing serotonin receptor modulators. Their findings highlighted the compound's versatility in creating pharmacologically active derivatives.

Mechanism of Action

The compound exerts its effects primarily through its role as an intermediate in the synthesis of β-lactamase inhibitors. These inhibitors work by binding to β-lactamase enzymes, preventing them from breaking down β-lactam antibiotics. This enhances the efficacy of the antibiotics against resistant bacterial strains .

Comparison with Similar Compounds

(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate

Key Differences :

- Ester Group : Ethyl ester (vs. methyl), altering lipophilicity and metabolic stability.

- Molecular Weight : 368.38 g/mol (C₁₇H₂₄N₂O₇) .

- Applications: An impurity of Avibactam, a non-β-lactam β-lactamase inhibitor used in antibiotic combinations .

- Synthesis: Produced via ammonolysis and subsequent derivatization, similar to the methyl variant but with divergent downstream targets .

(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate

Key Differences :

- Ester Group : Benzyl ester, increasing steric bulk and resistance to esterase hydrolysis.

- Molecular Weight : 430.46 g/mol (C₂₃H₂₆N₂O₅·C₂H₂O₄) .

- Applications : Used in crystallography and as a stable intermediate for complex heterocycles .

Ethyl 6-phenylpiperidine-2-carboxylate

Key Differences :

- Substituents: Lacks the benzyloxyamino group; features a phenyl group at position 5.

- Similarity Score : 0.67 (structural divergence reduces bioactivity overlap) .

- Applications : Primarily explored in CNS drug discovery due to its lipophilic aromatic moiety .

Research Findings and Functional Divergence

Anti-Inflammatory Activity

The methyl variant’s derivative, (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, demonstrated 52% edema inhibition in rat models at 50 mg/kg, outperforming ibuprofen controls .

Biological Activity

(2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Chemical Name : this compound

- Molecular Formula : C15H22N2O3

- Molecular Weight : 278.35 g/mol

- CAS Number : 1416134-74-1

The compound exhibits biological activity primarily through its interaction with various enzymes and receptors. It has been studied for its potential role as an inhibitor in several biochemical pathways, particularly those involving histone deacetylases (HDACs). HDAC inhibitors are known to play a crucial role in cancer therapy by modulating gene expression and promoting cell cycle arrest and apoptosis in cancer cells.

Inhibition Studies

Research has shown that derivatives of piperidine compounds can selectively inhibit HDAC isoforms. For instance, azumamides, which share structural similarities with this compound, have demonstrated selective inhibition against HDAC1–3 and HDAC10–11 with IC50 values ranging from 14 to 67 nM . This suggests that this compound may exhibit similar inhibitory properties.

Case Studies

-

HDAC Inhibition :

- A study evaluated the biological activity of various piperidine derivatives, including this compound. The results indicated that these compounds could effectively inhibit HDAC activity, leading to increased acetylation of histones and altered gene expression profiles associated with cancer progression .

- Anticancer Potential :

Structure-Activity Relationship (SAR)

The structure of this compound plays a significant role in its biological activity. Modifications to the benzyloxy group and the piperidine ring can enhance or diminish its inhibitory effects on HDACs. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against specific HDAC isoforms |

| Alteration of stereochemistry | Significant changes in inhibitory activity |

Toxicological Studies

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its toxicity and pharmacokinetics in vivo .

Q & A

Q. Basic

- Storage : Keep in a dark place under inert atmosphere (nitrogen/argon) at room temperature to prevent oxidation .

- Handling : Use non-sparking tools and antistatic equipment to avoid ignition hazards .

- Safety : Follow GHS precautions (e.g., P261: avoid inhalation; P280: wear gloves) .

What challenges arise in scaling up the synthesis, and how are they addressed?

Advanced

Challenges :

- Temperature control : Maintaining -12°C during ylide formation is critical for stereoselectivity .

- Exothermic reactions : Risk of side products during reagent addition.

Solutions : - Slow reagent addition : Minimizes heat generation (e.g., dropwise addition of precursors in THF) .

- Solvent optimization : THF/DMSO mixtures improve reaction homogeneity and yield .

How do researchers verify enantiomeric purity and resolve configuration ambiguities?

Q. Advanced

- Chiral HPLC : Separates (2S,5R) and (2S,5S) epimers using chiral columns (e.g., Chiralpak AD-H) .

- X-ray crystallography : Resolves absolute configuration via derivative crystals (e.g., oxalate salts) .

- Polarimetry : Measures optical rotation to confirm enantiomeric excess .

What methodological considerations are critical for optimizing reaction yields?

Q. Advanced

- Catalyst screening : Evaluate bases (e.g., KOtBu vs. NaH) for ylide formation efficiency .

- Solvent polarity : Polar aprotic solvents (DMSO) enhance nucleophilicity of intermediates .

- Workup protocols : Acidic quenching (e.g., oxalic acid) improves crystallization of the oxalate salt .

How does the compound’s stability vary under different pH and temperature conditions?

Q. Advanced

- pH sensitivity : Degrades in strongly acidic/basic conditions via hydrolysis of the ester or benzyloxyamine groups.

- Thermal stability : Decomposes above 100°C; storage at 2–8°C in inert buffers (pH 6–7) is recommended .

- Light sensitivity : UV exposure accelerates oxidation; amber glass containers are advised .

What advanced computational methods support the design of derivatives based on this scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.